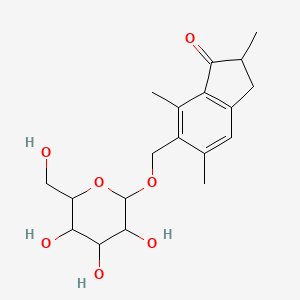

Norpterosin B glucoside

Description

Properties

IUPAC Name |

2,5,7-trimethyl-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O7/c1-8-4-11-5-9(2)15(21)14(11)10(3)12(8)7-25-19-18(24)17(23)16(22)13(6-20)26-19/h4,9,13,16-20,22-24H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOWTCXDLMRZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)COC3C(C(C(C(O3)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Norpterosin B Glucoside: Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpterosin B glucoside, a sesquiterpene glycoside belonging to the pterosin class of compounds, has garnered interest within the scientific community for its potential pharmacological applications. Pterosins, characteristic secondary metabolites of ferns, have demonstrated a range of biological activities, including cytotoxic and antidiabetic effects. This technical guide provides a comprehensive overview of the known natural sources of Norpterosin B glucucoside, detailed methodologies for its extraction and isolation from plant matrices, and an exploration of the biological activities and associated signaling pathways of related pterosin compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring phytochemical found predominantly in ferns, which are known for producing a diverse array of pterosins.[1] While specific quantitative data for this compound remains limited in publicly available literature, the primary sources of pterosin compounds, including their glycosidic forms, have been identified within the family Pteridaceae.

Key Plant Genera:

-

Pteris L.: This genus is a significant source of various pterosin derivatives. Species such as Pteris ensiformis (Sword Brake Fern) and Pteris multifida have been investigated for their rich pterosin content. While the presence of this compound in these species is not explicitly quantified in all literature, the isolation of other pterosin glucosides from Pteris ensiformis strongly suggests it as a probable source.

-

Pteridium Gled. ex Scop.: Commonly known as bracken ferns, this genus is another major producer of pterosins and their glycosides. Pteridium aquilinum has been extensively studied and shown to contain a complex mixture of these compounds.

Table 1: Natural Sources of Pterosin Glucosides

| Plant Genus | Representative Species | Plant Part | Notes |

| Pteris | Pteris ensiformis | Whole plant | A likely source of this compound, based on the isolation of other pterosin glucosides. |

| Pteris | Pteris multifida | Aerial parts | Known to contain a variety of pterosin compounds. |

| Pteridium | Pteridium aquilinum | Rhizomes, Fronds | Contains a high concentration and diversity of pterosins and their glycosides. |

Extraction and Isolation Methodologies

A definitive, standardized protocol for the extraction of this compound has not been universally established. However, based on the successful isolation of structurally similar pterosin glucosides from ferns, a general experimental workflow can be outlined. The following protocol is adapted from methodologies reported for the isolation of pterosin glucosides from Pteris ensiformis.

General Extraction and Fractionation Workflow

The extraction process typically involves the use of organic solvents to isolate the compounds of interest from the dried and powdered plant material. This is followed by a series of chromatographic steps to purify the target molecule.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Experimental Protocol (Adapted)

This protocol provides a more detailed procedure for the isolation of pterosin glucosides, which can be optimized for this compound.

Materials and Reagents:

-

Dried, powdered fern material (e.g., whole plant of Pteris ensiformis)

-

Ethyl acetate (analytical grade)

-

n-Hexane (analytical grade)

-

Methanol (analytical grade)

-

Chloroform (analytical grade)

-

Silica gel (for column chromatography, 70-230 mesh)

-

Sephadex LH-20

-

Solvents for High-Performance Liquid Chromatography (HPLC) (HPLC grade)

-

Rotary evaporator

-

Chromatography columns

-

Preparative HPLC system

Procedure:

-

Extraction:

-

Macerate the dried, powdered plant material (e.g., 2 kg) with ethyl acetate at room temperature for 24-48 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation (Optional):

-

The crude extract can be suspended in a methanol-water mixture and partitioned with n-hexane to remove non-polar constituents like fats and sterols. The more polar, methanol-water layer containing the glycosides is retained.

-

-

Silica Gel Column Chromatography:

-

Subject the crude extract or the polar fraction to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding methanol. For example, a gradient of chloroform-methanol (from 100:0 to 80:20) can be employed.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired pterosin glucosides.

-

-

Further Purification:

-

Pool the fractions containing the target compound and concentrate.

-

Further purify the enriched fraction using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller molecules.

-

For final purification to obtain highly pure this compound, employ preparative reverse-phase HPLC with a suitable solvent system (e.g., a gradient of methanol and water).

-

Biological Activities and Signaling Pathways (of Related Pterosins)

Direct pharmacological studies and elucidation of signaling pathways for this compound are not extensively reported in current scientific literature. However, research on closely related pterosin compounds provides valuable insights into its potential biological activities.

Cytotoxic Activity

Several pterosin compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, Pterosin B has shown potent cytotoxic activity against human leukemia (HL-60) cells. This suggests that this compound may also possess cytotoxic properties that warrant investigation.

Antidiabetic Activity

Pterosin A, another related compound, has been investigated for its antidiabetic effects. Studies have shown that it can improve glucose tolerance and may act through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. The AMPK pathway is a key regulator of cellular energy homeostasis.

Caption: Potential involvement of the AMPK signaling pathway in the antidiabetic effects of pterosins.

Note: The biological activities and signaling pathways described above are for related pterosin compounds. Further research is necessary to determine if this compound exhibits similar effects and mechanisms of action.

Conclusion and Future Directions

This compound represents a promising natural product with potential for further investigation in the field of drug discovery. While its natural sources have been broadly identified in ferns of the Pteris and Pteridium genera, more research is needed to quantify its abundance in different species and plant parts. The provided extraction and isolation methodologies, adapted from protocols for similar compounds, offer a solid foundation for obtaining pure this compound for research purposes. The most significant knowledge gap remains in the area of its specific biological activities and mechanisms of action. Future studies should focus on screening this compound for a range of pharmacological effects, including but not limited to cytotoxic, anti-inflammatory, and antidiabetic activities, and subsequently elucidating the underlying signaling pathways. Such research will be crucial in unlocking the full therapeutic potential of this natural compound.

References

The Uncharted Path: Elucidating the Biosynthesis of Norpterosin B Glucoside in Ferns

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pterosins, a class of sesquiterpenoid indanones found predominantly in ferns of the Pteridaceae family, have garnered significant interest for their diverse biological activities. Among these, Norpterosin B and its glycosidic counterpart, Norpterosin B glucoside, represent promising scaffolds for further investigation. However, the complete enzymatic pathway responsible for their biosynthesis remains largely unelucidated. This technical guide consolidates the current understanding of pterosin biosynthesis, proposes a hypothetical pathway for this compound formation based on established principles of plant secondary metabolism, and provides relevant experimental protocols. This document aims to serve as a foundational resource for researchers dedicated to unraveling this intriguing biosynthetic route and harnessing its potential for novel therapeutic applications.

Introduction

Ferns, as a phylogenetic bridge between lower and higher plants, produce a unique array of secondary metabolites.[1] The pterosins, characterized by a distinctive 1-indanone skeleton, are a hallmark of genera such as Pteris and Pteridium.[2][3] These compounds are classified as illudane-type sesquiterpenoids, suggesting their origin from the isoprenoid pathway.[3][4] Norpterosin B is a specific pterosin variant, and its glycosylation leads to the formation of this compound. While numerous pterosins and their glycosides (pterosides) have been isolated and characterized from various fern species, the enzymatic machinery governing their formation is yet to be fully identified.[5] Understanding this pathway is crucial for metabolic engineering efforts to produce these compounds in scalable heterologous systems.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in two major stages: the formation of the Norpterosin B aglycone and its subsequent glycosylation.

Stage 1: Biosynthesis of the Norpterosin B (Aglycone) Skeleton

The formation of the sesquiterpenoid indanone core of Norpterosin B is proposed to start from the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP).

-

Cyclization of Farnesyl Diphosphate (FPP): The initial and committing step is the cyclization of the linear FPP molecule to form a protoilludane carbocation. This reaction is catalyzed by a specific sesquiterpene synthase (STS) , a type of terpene cyclase. While the precise STS involved in pterosin biosynthesis has not yet been identified in ferns, the genomes of ferns are known to contain genes for various terpene cyclases.[6][7]

-

Carbocation Rearrangement and Scaffolding: The highly reactive protoilludane cation likely undergoes a series of rearrangements and subsequent enzymatic modifications to form the characteristic indanone skeleton of the pterosin family.

-

Oxidative Modifications: The formation of the 1-indanone structure and the specific hydroxylation patterns of Norpterosin B would require the action of oxidoreductases , most likely cytochrome P450 monooxygenases (P450s). These enzymes are well-known for their role in the diversification of terpenoid structures in plants.

Stage 2: Glycosylation of Norpterosin B

The final step in the formation of this compound is the attachment of a glucose moiety to the Norpterosin B aglycone.

-

Glucosylation: This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) .[8] UGTs utilize an activated sugar donor, UDP-glucose, to transfer the glucosyl group to the acceptor molecule, Norpterosin B. Plant genomes, including those of ferns, contain large families of UGT genes with diverse substrate specificities.[9][10] The specific UGT responsible for Norpterosin B glucosylation is currently unknown.

The following diagram illustrates the proposed biosynthetic pathway.

Quantitative Data

Currently, there is a lack of quantitative data regarding the enzymatic kinetics (e.g., Km, Vmax) of the enzymes involved in the this compound biosynthesis pathway, as these enzymes have not yet been isolated and characterized. However, several studies have quantified the concentrations of various pterosins in fern tissues, which can inform researchers about the natural accumulation levels of these compounds.

| Compound | Fern Species | Plant Part | Concentration (µg/g dry weight) | Reference |

| Pterosin B | Pteridium aquilinum | Leaves | 1300 | [11] |

| Pterosin A | Pteridium aquilinum | Leaves | 400 | [11] |

| Ptaquiloside | Pteridium aquilinum | Leaves | up to 2100 | [12] |

| Ptesculentoside | Pteridium sp. | Leaves | up to 3900 | [12] |

| Caudatoside | Pteridium sp. | Leaves | up to 2200 | [12] |

Note: Data for Norpterosin B and its glucoside specifically are limited. The table includes related pterosins and their precursors to provide context on compound abundance in ferns.

Experimental Protocols

The following protocols are adapted from published literature and provide a basis for the extraction and analysis of pterosins from fern material.

Protocol for Extraction of Pterosins from Fern Tissue

This protocol is based on methodologies for extracting ptaquiloside and its degradation product, pterosin B.

Materials:

-

Fresh or dried fern fronds (e.g., Pteris or Pteridium species)

-

Methanol

-

Dichloromethane

-

Distilled water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator

-

Centrifuge

-

Vortex mixer

-

Filtration apparatus with 0.22 µm filters

Procedure:

-

Sample Preparation: Homogenize 1 g of dried and ground fern material or 5 g of fresh material.

-

Extraction: Macerate the homogenized tissue in 50 mL of methanol at room temperature for 24 hours.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate in vacuo using a rotary evaporator at 40°C until the methanol is removed.

-

Liquid-Liquid Partitioning: Resuspend the aqueous residue in 20 mL of distilled water. Perform a liquid-liquid extraction three times with an equal volume of dichloromethane.

-

Drying and Reconstitution: Pool the organic (dichloromethane) phases and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness. Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol for analysis.

-

SPE Cleanup (Optional): For cleaner samples, the reconstituted extract can be passed through a pre-conditioned C18 SPE cartridge. Elute the pterosins with methanol.

Protocol for LC-MS Analysis of Pterosins

This protocol provides a general framework for the quantification of pterosins using Liquid Chromatography-Mass Spectrometry.[12]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

-

C18 reversed-phase analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For Norpterosin B and its glucoside, the specific m/z transitions would need to be determined using authentic standards.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

The following diagram outlines the general workflow for pterosin analysis.

Future Outlook and Research Directions

The complete elucidation of the this compound biosynthesis pathway requires a multi-faceted approach. Key research areas that need to be addressed include:

-

Gene Discovery: Transcriptome analysis of pterosin-rich fern tissues can identify candidate sesquiterpene synthase and UGT genes.

-

Enzyme Characterization: Heterologous expression and in vitro enzymatic assays are necessary to confirm the function of candidate genes and determine their kinetic properties.

-

Tracer Studies: The use of isotopically labeled precursors (e.g., ¹³C-labeled FPP) in feeding studies with fern tissues can help to definitively trace the metabolic flow and identify intermediates.[13]

Unraveling this biosynthetic pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable production of these medicinally relevant compounds through synthetic biology approaches.

Conclusion

While the complete biosynthetic pathway of this compound in ferns remains to be fully characterized, this guide provides a robust framework based on current scientific knowledge. The proposed pathway, along with the provided quantitative data and experimental protocols, serves as a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery. Further investigation into the specific enzymes and regulatory mechanisms of this pathway will undoubtedly unlock new opportunities for biotechnological applications.

References

- 1. Phytochemicals from fern species: potential for medicine applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular evolution of fern squalene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Squalene Cyclases and Cycloartenol Synthases from Polystichum polyblepharum and Six Allied Ferns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROSITE [prosite.expasy.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fast LC-MS quantification of ptesculentoside, caudatoside, ptaquiloside and corresponding pterosins in bracken ferns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Tracer Approaches | Burgess Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]

Norpterosin B Glucoside: A Potential Modulator of Inflammatory Pathways

An In-depth Technical Guide on the Hypothesized Mechanism of Action in Inflammatory Diseases

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence on the mechanism of action of Norpterosin B glucoside in inflammatory diseases is currently limited in publicly available scientific literature. This document synthesizes information on its aglycone form, Norpterosin B, and related pterosin compounds, to build a hypothesized mechanism of action for this compound. The proposed mechanisms should be considered theoretical pending direct experimental validation.

Executive Summary

Inflammatory diseases represent a significant burden on global health, necessitating the exploration of novel therapeutic agents. This compound, a natural compound found in certain fern species, has emerged as a molecule of interest due to the established anti-inflammatory properties of its structural relatives. This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound in inflammatory diseases. Drawing upon data from its aglycone, Norpterosin B, and the closely related Pterosin B, we propose that this compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This document outlines the potential molecular interactions, summarizes relevant quantitative data from related compounds, details plausible experimental protocols for future investigation, and provides visual representations of the key signaling cascades.

Introduction

This compound is a glycosylated derivative of Norpterosin B, a member of the pterosin family of sesquiterpenoids.[1] Pterosins are characteristic secondary metabolites of the fern genus Pteris. While research directly targeting this compound is in its nascent stages, studies on Pterosin B have demonstrated its potential to mitigate inflammatory responses. For instance, Pterosin B has been shown to attenuate cardiomyocyte hypertrophy induced by Angiotensin II, a process with a significant inflammatory component, by impacting the PKC-ERK and NF-κB signaling pathways.[2] Furthermore, the glycosylation of bioactive compounds is known to influence their solubility, stability, and bioavailability, which can significantly impact their therapeutic efficacy.

Hypothesized Mechanism of Action

Based on the available evidence for related compounds, the anti-inflammatory action of this compound is likely multifaceted, targeting key nodes in the inflammatory signaling network.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[3]

We hypothesize that this compound, or its aglycone released upon hydrolysis, interferes with this pathway. Evidence from Pterosin B suggests it can attenuate the phosphorylation of NF-κB.[2] This inhibition likely prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]

Modulation of the MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis.[7][8] The activation of these kinases in response to inflammatory stimuli leads to the activation of downstream transcription factors that contribute to the inflammatory cascade.

Studies on Pterosin B have shown that it can attenuate the activation of the ERK pathway.[2] It is plausible that this compound exhibits similar or enhanced activity. By inhibiting the phosphorylation of key MAPK proteins, this compound could effectively dampen the downstream inflammatory response.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not yet available. The following table summarizes the findings for Pterosin B, which serves as a proxy for understanding the potential efficacy of its glycosylated form.

| Compound | Model System | Concentration | Observed Effect | Reference |

| Pterosin B | Ang II-induced H9c2 cardiomyocyte hypertrophy | 10-50 µM | Attenuated Ang II-induced increases in cell size and protein synthesis. | [2] |

| Pterosin B | Ang II-induced H9c2 cells | 50 µM | Reduced the Ang II-induced phosphorylation of PKC and ERK. | [2] |

| Pterosin B | Ang II-induced H9c2 cells | 50 µM | Decreased the Ang II-induced phosphorylation of NF-κB. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for validating the hypothesized mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a standard model for in vitro inflammation studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response.

Western Blot Analysis for Signaling Proteins

-

Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.

-

Procedure:

-

After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Measurement of Pro-inflammatory Mediators

-

Objective: To quantify the effect of this compound on the production of nitric oxide (NO) and prostaglandins.

-

Nitric Oxide (NO) Assay:

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

-

-

Prostaglandin E2 (PGE2) Assay:

-

PGE2 levels in the culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Visualizations

Signaling Pathway Diagrams

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

While direct evidence remains to be elucidated, the existing data on Norpterosin B and related pterosin compounds strongly suggest that this compound is a promising candidate for the modulation of inflammatory diseases. The hypothesized mechanism of action centers on the inhibition of the NF-κB and MAPK signaling pathways, two critical axes in the inflammatory response.

Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. Key areas of investigation include:

-

Direct assessment of this compound's effect on NF-κB and MAPK signaling pathways.

-

Determination of its inhibitory concentrations (IC50) for key inflammatory mediators.

-

In vivo studies using animal models of inflammatory diseases (e.g., LPS-induced endotoxemia, DSS-induced colitis) to evaluate its therapeutic efficacy.

-

Pharmacokinetic and bioavailability studies to understand the role of the glucoside moiety.

A thorough investigation into these areas will provide the necessary evidence to advance this compound as a potential therapeutic agent for a range of inflammatory conditions.

References

- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]

- 2. Novel Therapeutic Effects of Pterosin B on Ang II-Induced Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis of MAP kinase regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Norpterosin B Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction to Norpterosin B Glucoside and Antioxidant Activity

Norpterosin B is a pterosin, a class of sesquiterpenoids found in various fern species. The addition of a glucoside moiety can significantly alter a compound's solubility and bioavailability, and may influence its biological activities, including its antioxidant capacity. Antioxidants are crucial molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can initiate chain reactions in cells, leading to damage or cell death. In vitro antioxidant assays are fundamental in the preliminary screening and characterization of the antioxidant potential of novel compounds like this compound. These assays typically measure the compound's ability to scavenge specific free radicals or to reduce oxidized species.

Potential Antioxidant Mechanisms

The antioxidant activity of a compound like this compound can be exerted through several mechanisms. The primary mechanisms include hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the free radical. Many antioxidant assays are based on these principles.

Caption: General mechanism of a hydrogen atom transfer (HAT) by an antioxidant.

Key In Vitro Antioxidant Assays

A comprehensive evaluation of the antioxidant activity of this compound would involve a battery of assays to assess different aspects of its antioxidant capacity. The most common and foundational assays are the DPPH, ABTS, and FRAP assays.

Experimental Protocols

The following are detailed, generalized protocols for the principal in vitro antioxidant assays. These would be the standard methods to determine the antioxidant activity of a test compound such as this compound.

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis Spectrophotometer

-

96-well microplate (optional)

-

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a test tube or microplate well, add a specific volume of the test compound solution (e.g., 100 µL).

-

Add a specific volume of the DPPH solution (e.g., 100 µL) to the test compound solution and mix well.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

A blank sample containing only methanol and the DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.

-

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

UV-Vis Spectrophotometer

-

-

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and the positive control.

-

Add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

-

Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

-

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

-

Reagents and Equipment:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound (this compound)

-

Positive control (e.g., Ferrous sulfate, Ascorbic acid)

-

UV-Vis Spectrophotometer

-

Water bath at 37°C

-

-

Protocol:

-

Prepare the fresh FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

-

Warm the FRAP reagent to 37°C.

-

Prepare a series of dilutions of the test compound and the positive control.

-

Add a small volume of the test compound solution (e.g., 30 µL) to a larger volume of the FRAP reagent (e.g., 900 µL).

-

Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

A standard curve is prepared using a known concentration of ferrous sulfate.

-

The antioxidant capacity of the test compound is expressed as ferrous ion equivalents (e.g., µM Fe²⁺/mg of compound).

-

Data Presentation

Should experimental data for this compound become available, it would be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical In Vitro Antioxidant Activity of this compound

| Assay | Parameter | Result | Positive Control | Result (Control) |

| DPPH Scavenging | IC₅₀ (µg/mL) | Data | Ascorbic Acid | Data |

| ABTS Scavenging | TEAC (mM) | Data | Trolox | 1.0 |

| FRAP | Fe²⁺ Equivalents (µM/mg) | Data | Ascorbic Acid | Data |

Experimental Workflow and Signaling Pathways

The general workflow for screening the in vitro antioxidant activity of a novel compound is a stepwise process.

Caption: A generalized workflow for the in vitro screening of antioxidant activity.

Further studies could investigate the effect of this compound on intracellular signaling pathways related to oxidative stress, such as the Nrf2-ARE pathway, which is a key regulator of the cellular antioxidant response.

Caption: Hypothetical activation of the Nrf2-ARE pathway by this compound.

Conclusion

While direct experimental evidence for the antioxidant activity of this compound is currently lacking in the available scientific literature, this guide provides the necessary framework for its investigation. The detailed protocols for DPPH, ABTS, and FRAP assays offer a robust starting point for researchers. The potential for this compound to act as an antioxidant, possibly through mechanisms involving the Nrf2-ARE pathway, warrants further investigation to unlock its therapeutic potential. Future studies are essential to quantify its antioxidant capacity and to understand its mechanisms of action.

A Technical Guide to the Preliminary Cytotoxicity of Pterosin Glucosides and Related Compounds from Pteris Ferns

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Pteris, a group of ferns, is a rich source of diverse secondary metabolites, including sesquiterpenoids, diterpenoids, and their glycosides, which have demonstrated a range of biological activities. Among these, certain pterosin compounds and their glycosylated forms have attracted attention for their potential cytotoxic effects against various cancer cell lines. This technical guide synthesizes the available preliminary data on the cytotoxicity of these compounds, providing detailed experimental protocols and insights into their potential mechanisms of action. While specific data for Norpterosin B glucoside is lacking, the information presented for its analogues offers a valuable starting point for further research and drug discovery efforts.

Quantitative Cytotoxicity Data

The cytotoxic activity of various compounds isolated from Pteris species has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| Compound 6F (from P. semipinnata L.) | HePG II (Human liver adenocarcinoma) | 0.343 ± 0.003 | - | [1] |

| SPC-A-1 (Human lung adenocarcinoma) | 0.115 ± 0.022 | - | [1] | |

| MGC-803 (Human gastric adenocarcinoma) | 0.590 ± 0.032 | - | [1] | |

| CNE-2Z (Human nasopharyngeal carcinoma) | 0.328 ± 0.066 | - | [1] | |

| BEL-7402 (Human liver adenocarcinoma) | 0.221 ± 0.058 | - | [1] | |

| Pterosin C 3-O-beta-D-glucopyrannoside | KB cells (Human oral carcinoma) | - | 2.35 | [2] |

| Compound 2 (from P. decrescens) | KB cells (Human oral carcinoma) | 12.3 | - | [2] |

| Decrescensin A (from P. decrescens) | SW480 (Human colon adenocarcinoma) | - | 0.46 | [3] |

| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | HL-60 (Human leukemia) | 3.7 | - | [4] |

| Pterosin B | HL-60 (Human leukemia) | 8.7 | - | [4] |

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity. This protocol is based on the methods suggested in the literature for screening cytotoxic constituents from Pteris semipinnata L.[1].

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of test compounds on various human tumor cell lines by measuring the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

-

Human tumor cell lines (e.g., HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402)[1]

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (e.g., ethanolic extract of Pteris semipinnata L., isolated constituents)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to each well. Control wells receive medium with the same concentration of DMSO used for the test compounds.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, in a humidified incubator.[1]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound using the MTT assay.

References

- 1. [Comparison of the cytotoxicity of five constituents from Pteris semipinnata L. in vitro and the analysis of their structure-activity relationships] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of Norpterosin B Glucoside: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpterosin B glucoside, a glycosylated derivative of the natural sesquiterpenoid Norpterosin B, is a compound of interest in biomedical research for its potential therapeutic activities, particularly in modulating pathways related to inflammation and oxidative stress[1]. As with any bioactive compound slated for research and development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the known and extrapolated data on the solubility and stability of this compound, offering a foundational resource for its handling, formulation, and experimental design. Due to the limited specific public data on this compound, this guide incorporates data from its aglycone, Pterosin B, and general principles of glucoside chemistry to provide a robust predictive framework.

Introduction to this compound

This compound is a natural product isolated from ferns, such as Pteris semipinnata[2]. It is the glycosylated form of Norpterosin B, featuring a glucose molecule attached to the core structure. This glycosylation is expected to significantly influence its properties, enhancing its polarity and potentially altering its biological activity and pharmacokinetic profile compared to its aglycone. The chemical structure consists of an indanone core, characteristic of the pterosin family, linked to a glucose unit[1].

Chemical Profile:

Solubility Profile

For comparison, quantitative data for the aglycone, Pterosin B , is available and summarized below. It is crucial to note that these values are not directly transferable to the glucoside. The glucoside's solubility in aqueous solutions is expected to be significantly higher, while its solubility in non-polar organic solvents may be lower.

Table 1: Quantitative Solubility Data for Pterosin B (Aglycone)

| Solvent | Concentration | Remarks | Source |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (1145.23 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [3][4] |

| Corn Oil | ≥ 2.75 mg/mL | Prepared by diluting a 27.5 mg/mL DMSO stock solution 1:10. | [3] |

| PEG300 / Tween-80 / Saline | ≥ 2.75 mg/mL | Prepared by diluting a 27.5 mg/mL DMSO stock solution into a vehicle of 40% PEG300, 5% Tween-80, and 45% Saline. | [3] |

| 20% SBE-β-CD in Saline | ≥ 2.75 mg/mL | Prepared by diluting a 27.5 mg/mL DMSO stock solution 1:10. |[3] |

Table 2: Qualitative Solubility of Norpterosin B and its Glucoside

| Compound | Solvent | Source |

|---|---|---|

| Norpterosin B (Aglycone) | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| This compound | Expected to be soluble in polar organic solvents and aqueous solutions. | Inferred |

Stability Profile

Detailed stability studies, including degradation kinetics for this compound, are not currently published. Stability can be inferred from general chemical principles of glycosidic bonds and storage recommendations from commercial suppliers.

Key Factors Influencing Stability:

-

pH: The glycosidic bond is susceptible to hydrolysis under acidic conditions, which can cleave the glucose moiety to yield the aglycone, Norpterosin B. Basic conditions are generally more favorable for the stability of O-glycosidic bonds.

-

Temperature: Elevated temperatures can accelerate hydrolytic degradation. For other glucosides, such as Ascorbic acid 2-glucoside, temperature is a critical factor in stability, with optimal conditions found at specific temperatures and pH values[5].

-

Enzymatic Degradation: β-glucosidases are enzymes that specifically hydrolyze β-glycosidic bonds[6]. The presence of these enzymes in biological matrices (e.g., cell cultures, in vivo models) will lead to the metabolic conversion of this compound to Norpterosin B and glucose.

-

Storage: Suppliers generally recommend storing stock solutions in tightly sealed vials at -20°C for short-term storage (up to two weeks) or -80°C for long-term storage (up to two years) to prevent degradation[2][3]. Repeated freeze-thaw cycles should be avoided[3].

The diagram below illustrates the key factors that can lead to the degradation of this compound.

Experimental Protocols

While specific protocols for this compound are not published, standard methodologies for assessing the solubility and stability of natural products are applicable.

Solubility Determination Protocol (Shake-Flask Method)

This method is a standard approach for determining equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as UPLC-MS/MS, which is highly sensitive for pterosin compounds[7][8][9][10].

-

Calculation: Express solubility in units such as mg/mL or µM.

Stability Assessment Protocol (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute into various stress conditions:

-

Acidic: e.g., 0.1 M HCl at 60°C

-

Basic: e.g., 0.1 M NaOH at 60°C

-

Oxidative: e.g., 3% H₂O₂ at room temperature

-

Thermal: e.g., Solid-state at 80°C; Solution at 60°C

-

Photolytic: Expose solution to UV/Vis light (ICH Q1B guidelines)

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC or UPLC method, monitoring for the decrease in the parent peak (this compound) and the appearance of degradation products (e.g., Norpterosin B).

-

Kinetics: If applicable, calculate the degradation rate constant and half-life (t₁/₂) under each stress condition. For many glucosides, degradation can follow first or second-order kinetics[11].

The following diagram outlines a general workflow for these experimental assessments.

References

- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]

- 2. Norpterosin B | CAS:1226892-20-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Stability studies of ascorbic acid 2-glucoside in cosmetic lotion using surface response methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. UPLC-MS/MS determination of ptaquiloside and pterosin B in preserved natural water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of ptaquiloside and pterosin B in soil and groundwater using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pub.geus.dk [pub.geus.dk]

- 11. Degradation kinetics of cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside during hot air and vacuum drying in mulberry (Morus alba L.) fruit: A comparative study based on solid food system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Norpterosin B Glucoside: A Technical Guide to its Discovery and Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpterosin B glucoside, a glycosylated derivative of the sesquiterpene Norpterosin B, represents a class of bioactive compounds sourced from the intricate biochemical pathways of ferns.[1] While the specific initial discovery of this compound is not prominently detailed in readily available literature, its existence is noted within chemical databases, identified by the CAS number 1226785-88-1 and the molecular formula C19H26O7.[1][2] This guide provides a comprehensive overview of the discovery and historical context of pterosin glucosides, the class of compounds to which this compound belongs. The methodologies and data presented are based on established protocols for the isolation and characterization of structurally similar compounds from ferns of the genus Pteris.

Historical Context: The Rise of Pterosins

The journey into the chemical world of ferns revealed a unique class of sesquiterpenes known as pterosins. The first of these, pterosins A, D, K, L, and Z, along with their glycosidic forms (pterosides), were isolated and characterized from bracken ferns (Pteridium aquilinum) in 1978.[3] This seminal work laid the foundation for the subsequent discovery of a diverse array of pterosin derivatives, including the nor-sesquiterpenes pterosins B, C, E, F, and others, from various fern species.[3] Phytochemical investigations into the genus Pteris have been particularly fruitful, yielding numerous pterosin glucosides. For instance, studies on Pteris multifida have led to the isolation of compounds like (2R,3R)-pterosin L 3-O-β-d-glucopyrannoside and pterosin C 3-O-β-d-glucopyranoside. These discoveries underscore the rich chemical diversity within this plant family and highlight the likelihood of isolating further analogues such as this compound.

Discovery and Isolation: A Generalized Protocol

The isolation of pterosin glucosides from ferns typically follows a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a composite representation based on methodologies reported for similar compounds.

Experimental Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

Detailed Methodologies

1. Plant Material and Extraction:

-

Plant Source: Aerial parts or rhizomes of a fern species, likely from the genus Pteris.

-

Preparation: The plant material is air-dried, powdered, and then macerated with a solvent such as 95% ethanol at room temperature for an extended period (e.g., three weeks). This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

2. Fractionation:

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence includes:

-

Petroleum Ether (to remove nonpolar compounds)

-

Ethyl Acetate

-

n-Butanol

-

-

Each fraction is collected and concentrated. Bioactivity assays (e.g., cytotoxicity, antioxidant) are often performed at this stage to guide the isolation towards the most promising fractions. The ethyl acetate and n-butanol fractions are often enriched in glycosides.

3. Chromatographic Purification:

-

Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over a stationary phase like silica gel. A gradient elution system of increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the components.

-

Size-Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 columns, eluting with a solvent like methanol, to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically performed using preparative or semi-preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

4. Structural Elucidation:

-

The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure, including the stereochemistry and the attachment of the glucose moiety.

-

Quantitative Data

While specific quantitative data for the initial isolation of this compound is unavailable, the following table presents representative data for the isolation of related pterosin glucosides from Pteris multifida.[3][4]

| Compound | Plant Source | Yield (%) | Cytotoxic Activity (IC50 in µM) against KB cells |

| Pterosin C 3-O-β-d-glucopyranoside | Pteris multifida | Not Reported | 2.35 |

| (2R,3R)-pterosin L 3-O-β-d-glucopyrannoside | Pteris multifida | Not Reported | Not Reported |

| Apigenin 7-O-β-d-glucopyranoside | Pteris multifida | 0.19 | Not Reported |

| Luteolin 7-O-β-d-glucopyranoside | Pteris multifida | 0.16 | Not Reported |

Biological Activity and Signaling Pathways

This compound is described as a bioactive compound with potential applications in biomedical research, particularly in areas related to inflammation and oxidative stress.[1] While specific signaling pathways for this compound are not yet elucidated, the biological activities of other pterosin derivatives and flavonoids, often co-isolated from ferns, provide insights into potential mechanisms of action. For instance, some flavonoids are known to modulate inflammatory pathways such as the NF-κB signaling cascade.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway that could be influenced by bioactive compounds isolated from ferns, such as pterosin glucosides and flavonoids.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a member of the pterosin family of sesquiterpene glycosides found in ferns. While the specific details of its initial discovery remain to be fully documented in accessible literature, the established methodologies for the isolation and characterization of related compounds provide a robust framework for its study. The known biological activities of other pterosins and co-occurring fern constituents suggest that this compound holds potential for further investigation in drug discovery and development, particularly in the context of inflammatory and oxidative stress-related diseases. Future research should focus on the targeted isolation of this compound to fully elucidate its biological functions and therapeutic potential.

References

Potential Therapeutic Targets of Norpterosin B Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets of Norpterosin B glucoside is limited in publicly available scientific literature. This guide synthesizes information from research on structurally related compounds, particularly pterosins isolated from Pteris semipinnata and other flavonoid glucosides, to infer and propose potential therapeutic avenues for this compound. The experimental protocols and quantitative data presented are based on studies of these related molecules and should be adapted and validated for this compound in future research.

Introduction

This compound is a natural compound found in the fern Pteris semipinnata. This plant has a history of use in traditional medicine, suggesting the presence of bioactive constituents with therapeutic potential. Based on the chemical class of this compound and the known activities of similar compounds, its primary therapeutic potential is likely centered on its anti-inflammatory and antioxidant properties. This guide explores the potential molecular targets and signaling pathways that may be modulated by this compound, providing a framework for future research and drug development.

Potential Therapeutic Targets and Mechanisms of Action

The primary therapeutic targets of this compound are hypothesized to be key regulatory nodes in inflammatory and oxidative stress signaling pathways.

Anti-Inflammatory Activity: Targeting the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Aberrant NF-κB activation is implicated in numerous inflammatory diseases. Pterosins, the class of compounds to which Norpterosin belongs, have been shown to inhibit NF-κB induction. It is therefore highly probable that this compound exerts anti-inflammatory effects through the modulation of this pathway.

Potential Mechanism of Action:

-

Inhibition of IKK: this compound may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα.

-

Stabilization of IκBα: By preventing its phosphorylation, IκBα remains bound to the NF-κB dimer (p50/p65), sequestering it in the cytoplasm.

-

Inhibition of NF-κB Translocation: With IκBα intact, the NF-κB dimer cannot translocate to the nucleus.

-

Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB translocation prevents the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

Methodological & Application

Application Notes and Protocols for Norpterosin B Glucoside in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hypothetical use of Norpterosin B glucoside in a cell culture setting, drawing parallels from the known biological activities of similar glucoside compounds. The protocols detailed below are illustrative and designed to serve as a foundational framework for investigating the potential anti-inflammatory and anti-cancer properties of this compound.

Introduction

This compound is a naturally derived compound with potential therapeutic applications stemming from its anti-inflammatory and antioxidant properties[1]. While specific in-vitro studies on this compound are not extensively documented, related glucoside compounds have demonstrated significant biological activity, including the induction of apoptosis and the modulation of key signaling pathways implicated in cancer and inflammation, such as the NF-κB and Akt pathways[2][3][4]. The following protocols and data are presented as a guide for the investigation of this compound's effects on cancer cell lines.

Data Presentation

The following tables summarize hypothetical quantitative data that could be expected from the experimental protocols described below. These values are based on published data for structurally related or functionally similar glucoside compounds.

Table 1: Cytotoxicity of this compound on Human Lung Carcinoma A549 Cells

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 4.2 |

| 1 | 92.5 ± 5.1 |

| 5 | 78.3 ± 6.3 |

| 10 | 55.1 ± 4.8 |

| 25 | 32.7 ± 3.9 |

| 50 | 15.4 ± 2.5 |

| IC50 (µM) | ~12.5 |

Table 2: Effect of this compound on Apoptosis in A549 Cells (24-hour treatment)

| Treatment | Percentage of Apoptotic Cells (Annexin V+) (Mean ± SD) |

| Control (Vehicle) | 4.5 ± 1.1 |

| This compound (10 µM) | 25.8 ± 3.2 |

| This compound (25 µM) | 48.2 ± 4.5 |

Table 3: Effect of this compound on Key Signaling Proteins in A549 Cells (Western Blot densitometry, relative to control)

| Protein | This compound (10 µM) (Fold Change) | This compound (25 µM) (Fold Change) |

| p-NF-κB p65 | 0.45 ± 0.08 | 0.21 ± 0.05 |

| p-Akt (Ser473) | 0.62 ± 0.09 | 0.35 ± 0.06 |

| Cleaved Caspase-3 | 3.8 ± 0.4 | 7.2 ± 0.8 |

| Bcl-2 | 0.58 ± 0.07 | 0.31 ± 0.04 |

| Bax | 2.1 ± 0.3 | 4.5 ± 0.5 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: Human lung carcinoma A549 cells.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound.

-

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the existing medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

-

Procedure:

-

Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., 10 µM and 25 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

-

Procedure:

-

Seed A549 cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB p65, p-Akt, Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL chemiluminescence detection system.

-

Visualizations

Caption: Experimental workflow for investigating the effects of this compound.

Caption: Hypothetical signaling pathway of this compound inducing apoptosis.

References

- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]

- 2. Deoxybouvardin-glucoside induces apoptosis in non-small cell lung cancer cells by targeting EGFR/MET and AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside suppresses human colorectal cancer cell metastasis through inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Norpterosin B Glucoside, a Novel Nrf2 Pathway Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpterosin B glucoside is a naturally occurring glycosylated pterosin compound found in certain fern species.[1] It has garnered interest in the scientific community for its potential therapeutic properties, particularly in modulating cellular pathways involved in oxidative stress and inflammation.[1] This document provides detailed application notes and experimental protocols for investigating the activity of this compound as an inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as this compound, conformational changes in Keap1 lead to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity and detoxification capabilities.

These application notes provide a framework for researchers to characterize the Nrf2-inducing activity of this compound, utilizing standard cell-based assays. The provided protocols are intended as a guide and can be adapted to specific cell lines and experimental setups.

Chemical Information

| Compound Name | This compound |

| Molecular Formula | C₁₉H₂₆O₇ |

| Molecular Weight | 366.4 g/mol [1] |

| CAS Number | 1226785-88-1[1] |

| Source | Naturally derived from ferns, with potential for synthetic production.[1] |

| Purity | For optimal results, use a highly purified form (≥95%). |

| Solubility | Typically soluble in DMSO and other organic solvents. Aqueous solubility may be limited. |

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the potential efficacy of this compound as an Nrf2 activator. This data is representative of typical results obtained for phytochemical Nrf2 inducers and should be confirmed experimentally.

Table 1: Nrf2-ARE Reporter Gene Activation

| Compound | Cell Line | EC₅₀ (µM) | Max Fold Induction |

| This compound | HepG2-ARE | 15 | 12 |

| Sulforaphane (Control) | HepG2-ARE | 5 | 15 |

EC₅₀ values are determined from a dose-response curve of an Antioxidant Response Element (ARE) luciferase reporter assay.

Table 2: Target Gene Expression (qPCR) in A549 Cells (24-hour treatment)

| Gene | This compound (25 µM) - Fold Change | Sulforaphane (10 µM) - Fold Change |

| HMOX1 (HO-1) | 8.5 | 12.0 |

| NQO1 | 6.2 | 9.5 |

| GCLC | 4.8 | 7.3 |

Fold change is relative to vehicle-treated control cells, normalized to a housekeeping gene.

Table 3: Protein Expression (Western Blot) in HaCaT Cells (48-hour treatment)

| Protein | This compound (25 µM) - Fold Increase | Sulforaphane (10 µM) - Fold Increase |

| Nrf2 (nuclear) | 4.5 | 6.0 |

| HO-1 | 7.0 | 10.0 |

| NQO1 | 5.1 | 8.2 |

Fold increase is determined by densitometric analysis of protein bands, normalized to a loading control (e.g., β-actin or Lamin B).

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

ARE-Luciferase Reporter Assay

This assay quantitatively measures the activation of the Nrf2-ARE signaling pathway.

Materials:

-

HepG2-ARE stable cell line (or transiently transfected cells with an ARE-luciferase reporter plasmid)

-

Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Positive control (e.g., Sulforaphane)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Promega ONE-Glo™)

-

Luminometer

Protocol:

-

Seed HepG2-ARE cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound and the positive control in cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Mix by orbital shaking for 5 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the fold induction by normalizing the luminescence of treated wells to that of the vehicle control wells.

Western Blot Analysis for Nrf2, HO-1, and NQO1

This protocol details the detection of key proteins in the Nrf2 pathway.

Materials:

-

Selected cell line (e.g., HaCaT, A549)

-

6-well cell culture plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound or vehicle control for the desired time (e.g., 24-48 hours).

-

For nuclear Nrf2 detection, perform nuclear and cytoplasmic fractionation. For total protein, lyse the cells directly in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to the loading control (Lamin B for nuclear extracts, β-actin for total protein).

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This protocol is for measuring the mRNA expression levels of Nrf2 target genes.

Materials:

-

Selected cell line

-

6-well cell culture plates

-

This compound

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for HMOX1, NQO1, GCLC, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Seed and treat cells as described in the Western Blot protocol (typically for a shorter duration, e.g., 12-24 hours).

-

Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers for each gene of interest.

-

Run the qPCR program on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.

Troubleshooting and Considerations

-

Cell Viability: Always perform a cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cellular toxicity at the tested concentrations of this compound.

-

Compound Stability: Prepare fresh dilutions of this compound for each experiment.

-

Controls: Include appropriate positive (e.g., sulforaphane) and negative (vehicle) controls in all experiments.

-